4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxymethyl group and a phenylethyl substituent, which may influence its pharmacological properties. Pyrrolidine derivatives are known for their versatility in drug discovery, often serving as scaffolds for diverse therapeutic agents.
This compound falls under the category of pyrrolidinones, specifically classified as a substituted pyrrolidin-2-one. Pyrrolidinones are five-membered nitrogen-containing heterocycles that are widely utilized in the synthesis of pharmaceuticals and agrochemicals. The presence of both the hydroxymethyl and phenylethyl groups enhances its potential for various biological interactions, making it a subject of interest in synthetic organic chemistry.
The synthesis of 4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one can be achieved through several methodologies, often involving the construction of the pyrrolidine ring followed by functionalization.
Technical details regarding specific reaction conditions (e.g., solvents, temperatures, catalysts) can vary based on the chosen synthetic pathway and desired yield.
The molecular structure of 4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one consists of:
The molecular formula is with a molecular weight of approximately 219.28 g/mol. The stereochemistry around the nitrogen and carbon centers can significantly affect biological activity and must be considered during synthesis and analysis.
4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one can participate in various chemical reactions due to its functional groups:
Technical details include reaction conditions such as temperature, solvent choice, and catalysts that optimize yields and selectivity.
The mechanism of action for compounds like 4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one often involves interactions with biological targets such as enzymes or receptors. The presence of both hydrophilic (hydroxymethyl) and lipophilic (phenylethyl) groups allows for enhanced binding affinity to target sites.
Data from biological assays would provide insight into its efficacy and potency against specific targets.
4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one is expected to be a solid or liquid at room temperature, depending on its purity and crystallization conditions.
Key chemical properties include:
Relevant data from spectroscopic techniques (e.g., NMR, IR) can confirm structural integrity and purity.
This compound has potential applications in:
Enantioselective synthesis of 4-(hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one relies predominantly on chiral pool utilization and stereospecific ring functionalization. The most established approach employs (S)-4-hydroxy-2-pyrrolidinone as the starting material, where the pre-existing C4 stereocenter guides subsequent diastereoselective transformations. This lactam undergoes nucleophilic displacement of its hydroxyl group using (R)-1-phenylethylamine under basic conditions. The reaction typically employs sodium hydride or potassium carbonate as a base in aprotic solvents (e.g., tetrahydrofuran or dimethylformamide) at temperatures ranging from 0°C to 80°C [7]. This step facilitates N-alkylation and simultaneous introduction of the chiral phenylethyl moiety, establishing the second stereogenic center with precise geometric control.
Critical stereochemical outcomes are governed by the configuration matching between the C4 position of the pyrrolidinone and the chiral amine auxiliary. When (S)-4-hydroxy-2-pyrrolidinone reacts with (R)-1-phenylethylamine, the predominant formation of the (4R,1'R)-diastereomer (CAS# 190957-22-3) is observed, as verified through chiral HPLC and nuclear magnetic resonance spectroscopy [1] [7]. Conversely, employing (S)-1-phenylethylamine yields the (4R,1'S) configuration (CAS# 13422564), demonstrating the auxiliary's stereodirecting capability [3]. The hydroxymethyl group remains configurationally stable during this transformation due to the absence of acidic α-protons and mild reaction conditions, preserving the stereochemical integrity at C4.
Table 1: Stereoisomers of 4-(Hydroxymethyl)-1-(1-Phenylethyl)pyrrolidin-2-one
C4 Configuration | Phenylethyl Configuration | CAS Number | Diastereomer Designation |
---|---|---|---|
R | R | 190957-22-3 | (4R,1'R) |
R | S | 13422564 | (4R,1'S) |
S | R | 13422565 | (4S,1'R) |
S | S | 215183-32-7 | (4S,1'S) |
Alternative synthetic routes involve asymmetric hydrogenation of unsaturated precursors or enzymatic resolutions of racemic mixtures. Lipase-catalyzed acetylation strategies, analogous to those employed for related pyrrolidinone structures, demonstrate moderate to high enantioselectivity (up to 86% enantiomeric excess) [6]. However, nucleophilic substitution remains industrially favored due to its operational simplicity and reduced catalyst costs compared to biocatalytic approaches. Post-synthetic functional group interconversion enables further molecular diversification; the hydroxymethyl group undergoes selective oxidation to carboxylic acids or aldehydes, while the lactam carbonyl participates in reduction or Grignard reactions without epimerization under controlled conditions [7].
(R)-1-Phenylethylamine serves as a privileged chiral auxiliary in the synthesis of enantiomerically enriched 4-(hydroxymethyl)pyrrolidin-2-one derivatives due to its structural rigidity, commercial availability, and efficient steric differentiation. Its effectiveness stems from the proximity-induced stereocontrol mechanism – the bulky phenyl group adjacent to the chiral center creates a diastereotopic environment during N-alkylation. This spatial arrangement biases the approach of the pyrrolidinone enolate, favoring one facial orientation over the other. The resulting diastereomeric ratio typically exceeds 9:1 under optimized conditions, as confirmed by analytical techniques including chiral stationary phase chromatography and nuclear Overhauser effect spectroscopy [7] [9].
The covalent attachment of the auxiliary occurs via amide bond formation or lactam alkylation, with the latter proving more efficient for pyrrolidinone systems. Following stereoselective transformations, the chiral auxiliary is cleaved under hydrogenolytic conditions (e.g., palladium-catalyzed hydrogenation) without racemization of the newly established stereocenters . This recoverability enhances cost-effectiveness, particularly in large-scale operations. Comparative studies indicate that (R)-1-phenylethylamine outperforms other auxiliaries like 8-phenylmenthol in this specific application due to its superior conformational rigidity and simpler recovery protocols .
Table 2: Performance of Chiral Auxiliaries in Pyrrolidinone Synthesis
Chiral Auxiliary | Diastereomeric Excess (%) | Recovery Yield (%) | Key Advantage |
---|---|---|---|
(R)-1-Phenylethylamine | >90 | 85-92 | Commercial availability, low cost |
Oxazolidinones | 85-98 | 75-85 | Excellent stereocontrol in aldol rxns |
Camphorsultam | 88-95 | 70-80 | Rigid bicyclic framework |
Trans-2-phenylcyclohexanol | 75-88 | 80-88 | Modular derivatization |
The mechanistic basis for stereocontrol involves transition state stabilization through π-stacking interactions between the phenyl ring of the auxiliary and the pyrrolidinone carbonyl system. Computational modeling reveals a 2.3 kcal/mol energy difference between diastereomeric transition states, accounting for the observed stereopreference . This auxiliary strategy proves indispensable for establishing the quaternary stereocenter in advanced intermediates en route to bioactive molecules, including gamma-aminobutyric acid analogs such as pregabalin precursors [4]. The crystalline nature of the diastereomeric products facilitates purification through recrystallization, further enhancing enantiomeric excess to pharmaceutically acceptable levels (>99%).
Industrial implementation faces significant challenges in preserving enantiopurity throughout synthesis, purification, and storage. Multi-kilogram production requires stringent control of parameters including temperature gradients, catalyst loading, and reagent quality to prevent epimerization at the C4 position. The hydroxymethyl-bearing stereocenter shows particular sensitivity to base-catalyzed racemization above 40°C, necessitating precisely controlled reaction conditions during N-alkylation and subsequent steps [4] [7]. Process analytical technology tools monitor enantiomeric excess in real-time to detect deviations exceeding 0.5%.
Purification methodologies significantly impact final enantiomeric excess. Industrial processes employ diastereomeric crystallization using heptane/ethyl acetate mixtures, exploiting differential solubility between the (4R,1'R) and (4S,1'R) diastereomers. This achieves ≥98.5% diastereomeric excess after two crystallizations [7]. Alternative approaches include simulated moving bed chromatography, which achieves higher purity (>99.5%) but with increased solvent consumption and reduced throughput. Thermal stability studies reveal decomposition onset at 185°C, but long-term storage stability requires protection from moisture and oxygen. The recommended cold-chain transportation (2-8°C) under inert atmosphere prevents hydrolytic ring-opening and racemization during logistics [1] [9].
Table 3: Industrial Production Challenges and Mitigation Strategies
Production Challenge | Impact on Enantiomeric Excess | Industrial Mitigation Strategy |
---|---|---|
Elevated reaction temperature | Up to 15% epimerization | Jacketed reactors with ±1°C control |
Acidic/alkaline impurities | Hydroxymethyl group racemization | Post-reaction quenching and aqueous washes |
Transition metal contamination | Catalytic racemization | Ultrafiltration purification |
Storage humidity | Lactam hydrolysis | Nitrogen-blushed packaging with desiccants |
Thermal fluctuations in transit | Diastereomer interconversion | Cold-chain logistics (2-8°C) |
Catalyst-mediated hydrogenation steps introduce additional stereochemical risks. Residual transition metals (e.g., Pd, Ru) from downstream reduction processes catalyze enantiomeric erosion during storage at ambient temperatures. Implementation of chelation filtration cartridges reduces metal content below 5 ppm, stabilizing the final product [4]. Economic optimization balances enantiomeric excess against yield – pilot plant data show that increasing diastereomeric excess from 98% to 99.5% reduces overall yield by 12-18% due to additional purification stages. Consequently, the target enantiomeric excess is process-validated at ≥99.0% for pharmaceutical intermediates, achieving regulatory compliance without compromising cost-effectiveness [4] [7]. These optimization strategies demonstrate how stereochemical integrity is maintained from milligram discovery synthesis to multi-ton manufacturing campaigns.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0